4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline
Overview
Description
4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline is a synthetic organic compound known for its applications in various fields, particularly in agriculture as a herbicide. It is characterized by its pyrimidinyl and aniline functional groups, which contribute to its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It is known that similar compounds, such as bispyribac-sodium, inhibit the enzyme acetohydroxyacid synthase (ahas) . AHAS is involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth.
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline likely inhibits the enzyme ahas, thereby disrupting the synthesis of essential amino acids and inhibiting plant growth .
Biochemical Pathways
Similar compounds are known to disrupt the biosynthesis of branched-chain amino acids, which are crucial for protein synthesis and plant growth .
Result of Action
Based on the effects of similar compounds, it can be inferred that the inhibition of ahas by this compound likely leads to a deficiency in essential amino acids, disrupting protein synthesis and inhibiting plant growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, similar compounds like bispyribac-sodium are known to be moderately mobile in the environment, which can affect their distribution and efficacy . Additionally, the solubility of these compounds can be influenced by environmental conditions such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline typically involves the reaction of 4,6-dimethoxy-2-pyrimidinol with 2-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The pyrimidinyl and aniline groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline is widely used in scientific research due to its herbicidal properties. It is employed in studies related to:
Agriculture: As a herbicide, it is used to control weeds in crops such as rice.
Chemistry: The compound serves as a model substrate in various organic synthesis reactions.
Biology: Research on its effects on plant physiology and biochemistry.
Medicine: Investigations into its potential therapeutic applications and toxicology.
Comparison with Similar Compounds
Similar Compounds
Bispyribac-sodium: Another herbicide with a similar pyrimidinyl structure.
Imazosulfuron: A sulfonylurea herbicide used in rice cultivation.
Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate: A compound with similar functional groups.
Uniqueness
4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline is unique due to its specific combination of pyrimidinyl and aniline groups, which confer distinct chemical reactivity and biological activity. Its selective inhibition of AHAS makes it particularly effective as a herbicide.
Properties
IUPAC Name |
4-(4,6-dimethoxypyrimidin-2-yl)oxy-2-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-6-9(4-5-10(8)14)19-13-15-11(17-2)7-12(16-13)18-3/h4-7H,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYVXGANKKXYJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC(=CC(=N2)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200364 | |
Record name | 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666501 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866154-85-0 | |
Record name | 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866154-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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